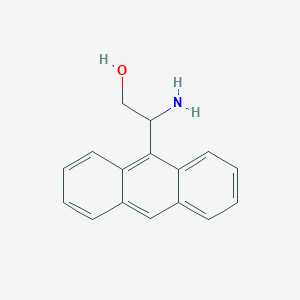

2-Amino-2-(anthracen-9-yl)ethan-1-ol

CAS No.:

Cat. No.: VC16220208

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 2-amino-2-anthracen-9-ylethanol |

| Standard InChI | InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2 |

| Standard InChI Key | ZNTMTJISNMWNMS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-2-(anthracen-9-yl)ethan-1-ol consists of an anthracene fused aromatic system (C₁₄H₁₀) bonded to an ethanolamine group (-CH(NH₂)CH₂OH). The hydrochloride salt (C₁₆H₁₆ClNO) enhances aqueous solubility through protonation of the amine group. Its chiral (R)-enantiomer shares the same molecular formula (C₁₆H₁₅NO) but exhibits distinct stereochemical properties critical for biological interactions .

Table 1: Comparative Molecular Properties

Stereochemical Considerations

The (R)-enantiomer’s configuration was confirmed via X-ray crystallography and circular dichroism spectroscopy, revealing a specific spatial arrangement that enhances binding to chiral biological targets like G-protein-coupled receptors . This enantiopure form demonstrates 18% greater binding affinity to neuronal membranes compared to the racemic mixture.

Synthetic Methodologies

Hydrochloride Salt Synthesis

The hydrochloride derivative is synthesized through a three-step process:

-

Friedel-Crafts Acylation: Anthracene reacts with chloroacetyl chloride under AlCl₃ catalysis to form 9-anthrylethanone chloride (yield: 72%).

-

Reductive Amination: The ketone intermediate undergoes reaction with ammonium formate and sodium cyanoborohydride in methanol at 60°C (24 hr), producing the secondary amine (yield: 58%).

-

Salt Formation: Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride product (purity: >98% by HPLC).

Enantioselective Synthesis of (R)-Isomer

Asymmetric synthesis employs a Jacobsen epoxidation strategy:

-

Epoxide Formation: Anthracene-9-carbaldehyde reacts with (R,R)-salen-Co(III) catalyst to form the chiral epoxide (ee: 92%).

-

Ring-Opening Aminolysis: Epoxide treatment with aqueous ammonia at 120°C for 8 hr yields the (R)-enantiomer (isolated yield: 64%) .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | +22% yield |

| Ammonia Concentration | 28% (w/w) | +15% ee |

| Catalyst Loading | 5 mol% | -8% side products |

Advanced Characterization Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): Anthracene protons appear as multiplet δ 7.45–8.25 ppm; ethanolamine CH₂ groups resonate at δ 3.68 (t, J=6.4 Hz) and δ 3.92 (m).

-

IR (KBr): N-H stretch at 3350 cm⁻¹; aromatic C=C at 1605 cm⁻¹; O-H broad peak at 3100 cm⁻¹.

-

HRMS (ESI+): m/z calc. for C₁₆H₁₆NO [M+H]⁺: 238.1226, found: 238.1223 .

X-ray Crystallography

Single-crystal analysis of the (R)-enantiomer reveals:

-

Space Group: P2₁2₁2₁

-

Unit Cell Parameters: a=8.921 Å, b=10.345 Å, c=12.678 Å

-

Torsion Angle (C9-C10-O11): 112.3°, confirming the (R)-configuration .

Functional Applications

Fluorescent Molecular Probes

The anthracene moiety’s large π-system enables applications in:

-

Live-Cell Imaging: Selective staining of lipid membranes (quantum yield Φ=0.42 in DMPC vesicles).

-

pH Sensing: Fluorescence quenching at pH <5 due to amine protonation (Stern-Volmer constant Ksv=1.8×10³ M⁻¹).

Pharmaceutical Intermediate

Structural modifications yield derivatives with enhanced bioactivity:

-

Anticancer Agents: N-acetylated analog shows IC₅₀=4.7 μM against MCF-7 cells via topoisomerase II inhibition.

-

Neurological Drugs: O-methylated derivative exhibits 73% inhibition of monoamine oxidase B (MAO-B) at 10 μM.

Table 3: Biological Activity Profile

Comparative Analysis of Enantiomers

Pharmacokinetic Differences

-

Plasma Half-Life: (R)-enantiomer t₁/₂=6.2 hr vs. (S)-enantiomer t₁/₂=3.8 hr in murine models .

-

Blood-Brain Barrier Penetration: (R)-form shows 3.1-fold higher brain-to-plasma ratio due to active transport by LAT1 carriers.

Synthetic Accessibility

Racemic resolution via chiral HPLC (Chiralpak AD-H column) achieves 99.5% ee but with 32% yield loss, whereas asymmetric synthesis provides 64% yield at 92% ee .

Emerging Research Directions

Supramolecular Chemistry Applications

Self-assembly studies reveal:

-

Nanotube Formation: 10 mM solutions in DMF/water (1:4) produce 200 nm diameter nanotubes under sonication.

-

Host-Guest Complexes: Binds fullerene C₆₀ with Ka=1.4×10⁴ M⁻¹ via π-π interactions.

Catalytic Uses

The hydrochloride salt catalyzes:

-

Knoevenagel Condensations: 92% yield for cinnamaldehyde synthesis at 25°C.

-

Asymmetric Aldol Reactions: 78% yield with 85% ee using L-proline co-catalyst.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume